molecular formula C₂₂H₂₄D₅FN₃O₉P B1154810 PSI-7977-D5

PSI-7977-D5

Cat. No.: B1154810
M. Wt: 534.48
Attention: For research use only. Not for human or veterinary use.
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Description

PSI-7977-D5 is a deuterium-labeled analog of the nucleoside phosphoramidate prodrug PSI-7977, a key metabolite of which is the active antiviral agent Sofosbuvir. This compound serves as a critical internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise measurement of PSI-7977 and its metabolites in biological matrices during pharmacokinetic and metabolic stability studies. The incorporation of five deuterium atoms provides a nearly identical chromatographic and extraction profile to the non-labeled compound while yielding a distinct mass-to-charge (m/z) ratio for unambiguous detection and quantification, thereby minimizing analytical variability and enhancing data accuracy. PSI-7977 (sofosbuvir) is a well-characterized nucleotide polymerase inhibitor that targets the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its mechanism involves intracellular metabolism to the pharmacologically active uridine triphosphate analog (GS-461203), which acts as a chain terminator, effectively suppressing viral replication. Research utilizing this compound is essential for advancing the understanding of the disposition, metabolism, and drug-drug interaction potential of sofosbuvir and related antiviral compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₂H₂₄D₅FN₃O₉P

Molecular Weight

534.48

Synonyms

Isopropyl(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate-D5;  N-[[P(S),2’R]-2’-deoxy-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-1-methylethyl Ester L-Alani

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Psi 7977 and Its Analogs

Synthetic Pathways for PSI-7977 and Related Prodrug Forms

The synthesis of PSI-7977, a phosphoramidate (B1195095) prodrug, is a complex process that involves the strategic assembly of a nucleoside core with a phosphoramidate moiety. This approach, often referred to as the ProTide technology, is designed to enhance the delivery of the active nucleotide into the target cells. wikipedia.orgrsc.org

Methodologies for Phosphoramidate Prodrug Synthesis

The core of PSI-7977 synthesis lies in the formation of a phosphoramidate bond. This is typically achieved by coupling a protected nucleoside with a specially designed phosphoramidating reagent. wisc.eduacs.org These reagents often contain an amino acid ester and two phenolic groups, one of which is a good leaving group, facilitating a selective nucleophilic displacement reaction with the 5'-hydroxyl group of the nucleoside. wisc.eduresearchgate.net The reaction is carefully controlled to ensure high yields and the desired regioselectivity. researchgate.net

The general approach involves reacting a protected 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine with a phosphorochloridate reagent. google.com The phosphorochloridate itself is synthesized from phosphorus oxychloride, an amino acid ester (such as L-alanine isopropyl ester), and a phenol (B47542). thieme-connect.comcore.ac.uk The use of a base, such as triethylamine (B128534) or diisopropylethylamine, is crucial in these coupling reactions. google.com

Stereoselective Synthesis and Diastereoisomer Isolation

A significant challenge in the synthesis of PSI-7977 is the control of stereochemistry at the phosphorus center, which results in the formation of two diastereomers, designated as Sp and Rp. mdpi.comrsc.org The desired Sp isomer, PSI-7977, exhibits significantly greater biological activity than the Rp isomer, PSI-7976. researchgate.netnih.gov

Several strategies have been developed to obtain the pure Sp diastereomer. One approach involves the separation of the diastereomeric mixture using techniques like chiral chromatography or crystallization. google.commdpi.com For instance, the Sp isomer of a key intermediate can be selectively crystallized from a solvent system like dichloromethane (B109758) and diisopropylether. google.com

More advanced methods focus on diastereoselective synthesis to favor the formation of the Sp isomer. This can be achieved through:

Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of the phosphorylation step. acs.org

Catalytic Methods: Copper-catalyzed reactions have been shown to produce diastereomerically-enriched mixtures of phosphoramidate prodrugs. rsc.orgrsc.orgrsc.org The choice of copper catalyst and reaction conditions can influence the diastereoselectivity of the reaction. rsc.org

Stable Phosphoramidating Reagents: The use of stable, diastereomerically pure phosphoramidating reagents allows for the direct synthesis of the single Sp isomer of PSI-7977 in high purity. wisc.eduacs.orgresearchgate.net These reagents can be prepared and isolated as single diastereomers, which then react with the nucleoside with inversion of configuration at the phosphorus center. wisc.edu

Isotope Labeling Strategies for PSI-7977-D5

Isotope labeling, particularly with deuterium (B1214612), is a valuable tool in pharmaceutical research. This compound is a deuterated version of Sofosbuvir (B1194449) where five hydrogen atoms in the isopropyl ester portion of the molecule have been replaced with deuterium. vulcanchem.com This substitution is based on the kinetic isotope effect, where the stronger carbon-deuterium bond can lead to altered metabolic profiles. vulcanchem.comneulandlabs.com

Deuterium Incorporation Techniques

The synthesis of deuterated compounds like this compound requires specific techniques to introduce deuterium at precise locations within the molecule. vulcanchem.com This site-selective deuterium incorporation is crucial for studying the specific effects of deuteration on the drug's properties. vulcanchem.com

Common methods for deuterium incorporation include:

Using Deuterated Reagents: A straightforward method involves using deuterated starting materials or reagents in the synthesis. For example, deuterated L-alanine isopropyl ester could be used in the synthesis of the phosphoramidating reagent. Zeochem, for instance, provides a variety of deuterated reagents for the synthesis of deuterated active pharmaceutical ingredients (APIs). zeochem.com

Hydrogen Isotope Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O) or deuterium gas, often catalyzed by a metal catalyst like Raney nickel. chemrxiv.org Continuous flow processes have been developed for efficient hydrogen-deuterium exchange in various organic molecules. chemrxiv.org

Reduction with Deuterated Hydride Reagents: Ketones or other functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium stereoselectively. d-nb.info

Spectroscopic Characterization of Labeled Compounds

Once synthesized, the structure and isotopic purity of this compound must be confirmed using various spectroscopic techniques. vulcanchem.com

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the labeled compound and confirming the level of deuterium incorporation. vulcanchem.comwikipedia.org High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for unambiguous confirmation of the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can detect the change in vibrational frequencies of C-D bonds compared to C-H bonds, providing a quick initial assessment of deuterium incorporation. nih.govscispace.com

The analytical characterization of this compound typically shows a high degree of deuterium incorporation, often exceeding 98%. vulcanchem.com

Advanced Structural Analysis in Research

Advanced analytical techniques are crucial for the detailed structural characterization of PSI-7977 and its analogs, providing insights into their three-dimensional structure and purity.

Single Crystal X-ray Crystallography: This powerful technique provides the definitive three-dimensional structure of a molecule in its crystalline state. It was instrumental in determining the absolute stereochemistry of the Sp isomer of PSI-7977, correlating the specific stereoisomer with its enhanced biological activity. europa.euacs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of PSI-7977 and to separate its diastereomers. mdpi.com Chiral HPLC methods are specifically developed for the effective separation of the Sp and Rp isomers. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC is another chromatographic technique that has been employed for the chiral resolution of Sofosbuvir diastereomers, offering an alternative to traditional HPLC. google.com

These advanced methods, in combination with spectroscopic techniques, provide a comprehensive understanding of the structural features that are critical for the function of these important antiviral compounds.

X-ray Crystallography of Nucleotide Phosphoramidates

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological function. X-ray crystallography is a powerful analytical technique that provides high-resolution structural data of crystalline compounds, enabling the unambiguous determination of stereochemistry and conformation. In the context of nucleotide phosphoramidates, a class of prodrugs designed to deliver nucleoside monophosphates into cells, X-ray crystallography has been instrumental in establishing the absolute configuration at the chiral phosphorus center.

A pivotal example is the structural elucidation of PSI-7977, a phosphoramidate prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine monophosphate. nih.govresearchgate.net Initially synthesized as a mixture of two diastereomers at the phosphorus center, the individual diastereomers were separated for characterization. wisc.edu The single diastereomer designated as PSI-7977 was successfully crystallized, and its structure was determined by X-ray diffraction analysis. nih.govresearchgate.net This analysis unequivocally established the stereochemistry at the phosphorus atom as Sp. nih.govresearchgate.netresearchgate.net This was a significant finding as it provided the first direct correlation between the stereochemistry of a phosphoramidate prodrug and its biological activity. nih.govresearchgate.net

The crystal structure of PSI-7977 was determined from a crystal grown from a dichloromethane solution. wisc.edu The ability to obtain a high-quality crystal structure was crucial for confirming the absolute configuration, which is essential for understanding its mechanism of action and for the development of stereoselective syntheses.

The broader field of nucleotide chemistry has frequently utilized X-ray crystallography to solve the phase problem in determining the structures of nucleic acids and their analogs. glenresearch.comresearchgate.net The derivatization of nucleotides with heavy atoms, such as selenium, can aid in this process. glenresearch.comresearchgate.net While PSI-7977 itself did not require such derivatization for structural determination, this highlights the importance of crystallographic techniques in the field. The structural data obtained from these studies are invaluable for understanding the interactions between these molecules and their biological targets. glenresearch.com

Conformational Analysis and Stereochemical Correlation with Biological Activity

The stereochemistry at the phosphorus center of nucleotide phosphoramidates has a profound impact on their biological activity. calstate.edumdpi.com The two possible diastereomers, designated as Sp and Rp, often exhibit significant differences in their pharmacological profiles, including their potency, metabolism, and toxicity. calstate.edu The case of PSI-7977 and its diastereomer, PSI-7976 (the Rp isomer), provides a clear illustration of this principle. wisc.edu

The Sp isomer, PSI-7977, is the significantly more active of the two. wisc.edu In cell-based assays, PSI-7977 demonstrates substantially greater potency in inhibiting Hepatitis C Virus (HCV) RNA replication compared to PSI-7976. wisc.edu This difference in activity is directly linked to the stereochemistry at the phosphorus atom, which influences the initial step of the intracellular activation pathway. wisc.edu The activation of these prodrugs involves the enzymatic hydrolysis of the carboxyl ester group, followed by the removal of the amino acid moiety to release the nucleoside monophosphate. wisc.edu

Studies have shown that the Sp configuration of PSI-7977 is favored by the enzymes responsible for its metabolic activation. wisc.edu Specifically, human cathepsin A (CatA) and carboxylesterase 1 (CES1) are involved in the hydrolysis of the ester bond, and this step is stereospecific. wisc.edu The Sp isomer is a much better substrate for these enzymes, leading to more efficient generation of the active triphosphate form of the nucleoside analog. wisc.eduwisc.edu When incubated with clone A cells, the Sp diastereomer (PSI-7977) produced significantly higher levels of the active triphosphate metabolite compared to the Rp diastereomer. wisc.edu

This stereochemical preference is a recurring theme among nucleotide phosphoramidate prodrugs. mdpi.com Research on other similar compounds has consistently shown that the Sp-stereoisomer is often the more active one. mdpi.com The conformation dictated by the Sp configuration appears to present a more favorable orientation for binding to and being processed by the cellular enzymes that mediate the conversion of the prodrug to its active form. This correlation underscores the critical importance of controlling the stereochemistry during the synthesis of such therapeutic agents to ensure optimal efficacy. calstate.eduuni-hamburg.de The conformation of the NS5B polymerase, the target of PSI-7977's active metabolite, can also be influenced by mutations that may affect inhibitor binding. nih.govnih.gov

Compound/ParameterFindingReference
PSI-7977 Stereochemistry The absolute stereochemistry at the phosphorus center was determined to be Sp by X-ray crystallography. nih.govresearchgate.netresearchgate.net
Biological Activity The Sp diastereomer (PSI-7977) is significantly more potent in inhibiting HCV RNA replication than the Rp diastereomer. wisc.edu
Metabolic Activation The Sp configuration is preferentially hydrolyzed by cellular esterases (CatA and CES1), leading to more efficient formation of the active triphosphate metabolite. wisc.edu
Triphosphate Production Incubation of clone A cells with the Sp isomer resulted in approximately a 10-fold higher concentration of the active triphosphate compared to the Rp isomer. wisc.edu

Enzymatic Activation and Intracellular Metabolism in Preclinical Models

Prodrug Hydrolysis Pathways in Cellular Systems

The initial phase of PSI-7977 metabolism involves the hydrolysis of the prodrug moiety, a critical step for its subsequent activation.

Role of Cathepsin A and Carboxylesterase 1 in Initial Metabolism

The first step in the metabolic activation of PSI-7977 is the hydrolysis of its carboxyl ester. nih.govresearchgate.net This reaction is primarily catalyzed by two enzymes found in human hepatocytes: Cathepsin A (CatA) and Carboxylesterase 1 (CES1). nih.govresearchgate.netresearchgate.net While both enzymes contribute to this process in primary human hepatocytes, their relative importance can differ in various cell types. nih.govresearchgate.net For instance, in clone A replicon cells, CatA is the main enzyme responsible for this hydrolysis due to the undetectable expression of CES1. nih.govresearchgate.net The hydrolysis of the ester is a stereospecific reaction, favoring the PSI-7977 (Sp) diastereomer over its Rp counterpart, PSI-7976. nih.govnih.gov

Formation of Key Intermediate Metabolites (e.g., PSI-352707)

Following the hydrolysis of the carboxyl ester by CatA or CES1, a rapid chemical transformation occurs. nih.govresearchgate.net This involves a putative nucleophilic attack on the phosphorus atom by the carboxyl group, which leads to the spontaneous elimination of the phenol (B47542) group. nih.govresearchgate.netacs.org The resulting product is a key alaninyl phosphate (B84403) metabolite known as PSI-352707. nih.govresearchgate.netnih.gov This intermediate is common to the metabolic pathways of both PSI-7977 and its diastereoisomer, PSI-7976. nih.govresearchgate.net

Intracellular Phosphorylation Cascade

Once the initial hydrolysis has occurred, the resulting intermediate undergoes a series of phosphorylation steps to become the active antiviral agent.

Conversion to Monophosphate (PSI-7411) via Histidine Triad (B1167595) Nucleotide-Binding Protein 1

The alaninyl phosphate metabolite, PSI-352707, is then acted upon by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1). nih.govresearchgate.netnih.gov HINT1 catalyzes the removal of the amino acid moiety from PSI-352707, yielding the 5'-monophosphate form of the nucleoside analogue, PSI-7411. nih.govresearchgate.netacs.orgresearchgate.net Studies involving siRNA-mediated knockdown of HINT1 have confirmed its significant role in this conversion step. nih.govresearchgate.netresearchgate.net

Formation of Active Triphosphate (PSI-7409)

The newly formed monophosphate, PSI-7411, undergoes two further phosphorylation steps to become the active triphosphate metabolite, PSI-7409. nih.govresearchgate.netnih.gov The first of these is the conversion of PSI-7411 to its diphosphate (B83284) form, PSI-7410, a reaction catalyzed by UMP-CMP kinase. nih.govnih.gov Subsequently, nucleoside diphosphate kinase phosphorylates PSI-7410 to produce the final active triphosphate, PSI-7409. nih.govresearchgate.netnih.gov In primary human hepatocytes, PSI-7409 can reach high intracellular concentrations. medchemexpress.com

Comparative Metabolism of Diastereoisomers (PSI-7977 vs. PSI-7976)

The stereochemistry of the phosphoramidate (B1195095) group significantly influences the efficiency of the metabolic activation.

PSI-7977 (the Sp isomer) is metabolized to the active triphosphate form, PSI-7409, much more efficiently than its corresponding Rp diastereoisomer, PSI-7976. nih.govresearchgate.net This difference in efficiency is evident from the very first step of metabolism. In vitro studies have shown that CatA has a significantly higher catalytic efficiency for PSI-7977 compared to PSI-7976. medchemexpress.comchemsrc.com When incubated with CatA, approximately 18-fold more of the intermediate PSI-352707 is formed from PSI-7977 than from PSI-7976 over the same period. medchemexpress.comchemsrc.comresearchgate.net This stereoselectivity in the initial hydrolysis step ultimately leads to a greater production of the active triphosphate from PSI-7977. researchgate.net In clone A replicon cells, PSI-7977 produces 10-fold more of the active triphosphate metabolite than PSI-7976. researchgate.netcore.ac.uk However, this difference is less pronounced in human hepatocytes, where PSI-7977 generates approximately 1.1-fold more of the triphosphate form. researchgate.netcore.ac.uk This enhanced metabolic activation of PSI-7977 is consistent with its more potent antiviral activity compared to PSI-7976. nih.gov

Table 1: Key Molecules in the Metabolism of PSI-7977

Compound Name Alias/Synonym Description
PSI-7977 GS-7977, Sofosbuvir (B1194449) The Sp diastereomer phosphoramidate prodrug.
PSI-7976 The Rp diastereomer of the phosphoramidate prodrug.
PSI-352707 A key alaninyl phosphate intermediate metabolite.
PSI-7411 The 5'-monophosphate metabolite.
PSI-7410 The 5'-diphosphate metabolite.
PSI-7409 The active 5'-triphosphate metabolite.
Cathepsin A CatA An enzyme involved in the initial hydrolysis of the prodrug.
Carboxylesterase 1 CES1 An enzyme involved in the initial hydrolysis of the prodrug.
Histidine Triad Nucleotide-Binding Protein 1 HINT1 The enzyme that converts PSI-352707 to PSI-7411.
UMP-CMP kinase The enzyme that phosphorylates PSI-7411 to PSI-7410.

Mechanism of Action at the Molecular and Cellular Level

Target Identification and Characterization

Inhibition of Viral RNA-Dependent RNA Polymerase (NS5B)

PSI-7977-D5, a deuterated version of sofosbuvir (B1194449) (PSI-7977), is designed to target and inhibit the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), an enzyme known as non-structural protein 5B (NS5B). vulcanchem.comcymitquimica.com This enzyme is critical for the replication of the HCV genome. portico.orgplos.org The NS5B polymerase is an attractive antiviral target because it is essential for HCV replication and is not present in mammalian cells. nih.gov

PSI-7977 is a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to its active triphosphate form. nih.govdrugbank.com This active metabolite then acts as an inhibitor of the NS5B polymerase. nih.govdrugbank.com Specifically, PSI-7977 is the more active Sp isomer of two diastereoisomers (the other being the Rp isomer, PSI-7976) and demonstrates potent anti-HCV activity. nih.govnih.gov It has shown efficacy against multiple HCV genotypes, including 1a, 1b, 2a, 2b, and 3a. nih.govselleckchem.com

The inhibitory action of PSI-7977's active form is highly specific to the viral polymerase, which minimizes off-target effects. nih.gov Research has confirmed that the primary mechanism of action for PSI-7977 is the inhibition of NS5B, thereby halting viral RNA synthesis. usbio.netmedchemexpress.com

Molecular Basis of NS5B Active Site Interaction (e.g., GDD Motif)

The active site of the HCV NS5B polymerase is characterized by a conserved Gly-Asp-Asp (GDD) motif, which is essential for its catalytic function. nih.gov The active triphosphate form of PSI-7977, known as GS-461203, directly interacts with this active site. drugbank.com

The mechanism of inhibition involves the binding of the active metabolite to the catalytic site of the NS5B polymerase. drugbank.com This interaction prevents the natural nucleotides from binding, thus blocking the elongation of the viral RNA chain. nih.gov The presence of the inhibitor at the active site effectively shuts down the polymerase's ability to synthesize new viral RNA.

Mode of Inhibition: Non-Obligate Chain Termination

Incorporation into Nascent Viral RNA

Unlike some antiviral agents that directly block the polymerase without being incorporated, the active triphosphate form of PSI-7977 is recognized as a substrate by the NS5B polymerase and is incorporated into the growing viral RNA strand. selleckchem.comcaymanchem.com This incorporation is a key step in its mechanism of action. nih.govdrugbank.com The ability of the polymerase to accept this modified nucleotide is a critical feature of the drug's efficacy.

Steric Hindrance Leading to Polymerase Stalling

Although the active form of PSI-7977 contains a 3'-hydroxyl group, which is typically necessary for the addition of the next nucleotide, its incorporation into the RNA chain leads to termination. mdpi.com This is because the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of the molecule create steric hindrance. biorxiv.org This steric clash prevents the proper alignment of the incoming nucleotide, thereby stalling the polymerase and effectively terminating the elongation of the RNA chain. biorxiv.org This mode of action is referred to as non-obligate chain termination. nih.govcaymanchem.com

Molecular Dynamics and Binding Affinity Studies

Molecular dynamics simulations and binding affinity studies have been employed to understand the interactions between the active form of PSI-7977 and the NS5B polymerase. These studies help to elucidate the structural basis for the compound's inhibitory activity.

Research has shown that mutations in the NS5B polymerase, such as S282T, can confer resistance to PSI-7977 by altering the binding affinity of the active metabolite. nih.govselleckchem.com For instance, the S282T mutation has been shown to reduce the susceptibility of the virus to PSI-7977. nih.govselleckchem.com

Further studies have investigated other mutations, such as T179A and M289L, and their effects on the binding of the active metabolite. mdpi.com Molecular dynamics simulations revealed that the T179A mutation reduces the binding affinity of the active drug form, whereas the M289L mutation can lead to a slightly stronger affinity. mdpi.com These findings are crucial for understanding the mechanisms of drug resistance and for the development of next-generation inhibitors.

Computational Modeling of Compound-Enzyme Interactions

Computational modeling has been instrumental in elucidating the interaction between the active form of PSI-7977 and the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. PSI-7977 is the purified Sp diastereomer of PSI-7851 and a prodrug that, once inside the cell, is metabolized into its pharmacologically active triphosphate form, PSI-7409 (also known as GS-461203). nih.govdrugbank.com This active metabolite directly targets the NS5B polymerase, an enzyme critical for viral replication. drugbank.com

Molecular modeling approaches have been employed to study the interaction between the activated drug and the NS5B enzyme. researchgate.net These studies often focus on a region of approximately 5 Å surrounding the GDD (Gly-Asp-Asp) active site motif of the polymerase, which is characteristic of this enzyme class. researchgate.net The activated form of PSI-7977, a uridine (B1682114) nucleotide analog, acts as a direct-acting antiviral by establishing a coordination bond with two magnesium ions (Mg2+) present within the GDD active site. drugbank.comresearchgate.net

Molecular docking analyses have been performed to evaluate the binding of the active metabolite, GS-461203, to the NS5B polymerase. researchgate.netresearchgate.net These computational simulations help in understanding the energetics and dynamics of the interaction. For instance, molecular dynamics (MD) simulations have been used to confirm the stability of inhibitor-enzyme complexes over time. nih.gov Such studies analyze parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess the stability of the binding. nih.gov The analysis of interaction energies derived from these models suggests that nucleotide inhibitors like the active form of PSI-7977 exhibit stronger binding to the NS5B polymerase compared to other inhibitors like ribavirin (B1680618) across various HCV genotypes. researchgate.net

Furthermore, computational models have been used to predict the structural impact of the inhibitor on the enzyme and to compare its efficacy across different HCV genotypes. researchgate.netasm.org By modeling the NS5B polymerase structures for various genotypes, researchers can analyze the affinity of the inhibitor and predict its effectiveness, suggesting, for example, that PSI-7977 may be a more effective drug for certain genotypes over others based on interaction parameters. researchgate.netasm.org

Table 1: Computational Analysis of Inhibitor-Enzyme Interactions
Computational MethodEnzyme TargetKey Interaction SiteFindingReference
Molecular ModelingHCV NS5B RdRp5 Å region around GDD motifActivated PSI-7977 interacts with 12 amino acids surrounding the active site. researchgate.net
Molecular DockingHCV NS5B PolymeraseGDD active site motifThe active metabolite (GS-461203) targets the NS5B polymerase. researchgate.netresearchgate.net
Molecular Dynamics (MD) SimulationNS5B-inhibitor complexCatalytic regionConfirms the stability of the inhibitor bound to the enzyme's active site over time. nih.gov

Structural Determinants of Binding Specificity

The binding specificity and inhibitory action of PSI-7977's active metabolite, PSI-7409, are dictated by precise structural features of both the compound and the NS5B polymerase active site. drugbank.comresearchgate.net After being incorporated into the nascent HCV RNA chain, the inhibitor acts as a chain terminator, halting viral replication. drugbank.com

A critical structural determinant is the presence of 2'-fluoro and 2'-methyl groups on the ribose sugar of the uridine analog. researchgate.net Once PSI-7409 is incorporated into the RNA by the NS5B polymerase, these modifications create a steric clash with the subsequent incoming nucleotide triphosphate (NTP). This spatial blockage physically prevents the formation of the next phosphodiester bond, thereby effectively terminating the elongation of the RNA chain. researchgate.net

The NS5B polymerase itself has a highly conserved catalytic domain, particularly the palm subdomain, which houses the active site. asm.org This region contains key aspartic acid residues (Asp220, Asp318, and Asp319) that are essential for catalytic activity and interaction with inhibitors. nih.gov The specificity of PSI-7977 is also linked to its ability to interact with these conserved residues. nih.gov

The stereochemistry of the phosphoramidate (B1195095) prodrug is another crucial factor. PSI-7977 is a single diastereomer (Sp) of the mixture PSI-7851. nih.govresearchgate.net X-ray crystallography has established the Sp stereochemistry at the phosphorus center, and studies have shown that this specific configuration is significantly more active in inhibiting HCV replication than its Rp counterpart, PSI-7976. nih.govresearchgate.net This highlights the importance of the precise three-dimensional arrangement of the phosphoramidate moiety for efficient metabolic activation to the triphosphate form.

Table 2: Key Structural Features for Binding Specificity
ComponentStructural FeatureRole in Binding/InhibitionReference
PSI-7409 (Active Metabolite)2'-fluoro and 2'-methyl groups on riboseCauses steric hindrance after incorporation, preventing RNA chain elongation. researchgate.net
PSI-7977 (Prodrug)Sp stereochemistry at the phosphorus centerEnsures more efficient metabolic activation to the active triphosphate form. researchgate.net
HCV NS5B PolymeraseConserved GDD active site motifBinds two Mg2+ ions essential for catalysis and inhibitor coordination. drugbank.comresearchgate.net
HCV NS5B PolymeraseSer282 residueDisplaced to accommodate the inhibitor; mutation (S282T) reduces susceptibility. drugbank.comfrontiersin.org
HCV NS5B PolymeraseAsp220, Asp318, Asp319 residuesCatalytic residues in the palm domain crucial for polymerase activity and inhibitor interaction. nih.gov

Preclinical Antiviral Efficacy and Cellular Selectivity Studies

In Vitro Antiviral Activity Profiling

PSI-7977, the purified Sp isomer of PSI-7851, has demonstrated potent antiviral activity against various Hepatitis C Virus (HCV) genotypes in in vitro replicon assays. nih.govportico.org These assays, which measure the inhibition of HCV RNA replication, have been crucial in profiling the compound's effectiveness across different viral strains. nih.gov

Studies have shown that PSI-7977 is active against HCV genotypes 1a, 1b, and 2a (strain JFH-1). nih.govnih.gov Its efficacy extends to chimeric replicons that contain the NS5B polymerase region from other genotypes, including 2a (strain J6), 2b, and 3a. nih.govnih.gov The 50% effective concentration (EC50) values for these replicons were found to be similar, generally ranging from 0.016 to 0.048 μM, indicating a broad spectrum of anti-HCV activity. nih.govmedchemexpress.com Notably, PSI-7977 was particularly potent against a chimeric replicon containing the J6 NS5B polymerase, with an EC50 of 4.7 nM. nih.govmedchemexpress.com

Further investigations into its genotype coverage revealed that PSI-7977 effectively inhibits the replication of GT 1b (Con1), 1a (H77), and 2a (JFH-1)-derived replicons, as well as chimeric replicons with NS5B from GT 2a (J6 isolate), 2b, and 3a patient isolates. medchemexpress.com In clone A (GT 1b) wild-type replicons, PSI-7977 showed an EC90 value of 0.42 μM. medchemexpress.com

The emergence of resistance is a critical aspect of antiviral drug development. The S282T mutation in the NS5B polymerase has been identified as a common resistance-associated substitution for nucleoside inhibitors. nih.govnih.gov Cross-resistance studies confirmed that the S282T change conferred resistance to PSI-7977 in GT 1b replicons. nih.govnih.gov Specifically, there was a 9.5-fold increase in the EC50 value against replicons carrying the S282T mutation. nih.gov While S282T was a common mutation selected across genotypes 1a, 1b, and 2a, its impact on PSI-7977 susceptibility varied. It conferred resistance in genotypes 1a and 1b, but only a modest shift in EC50 was observed for the JFH-1 GT 2a S282T replicon. nih.gov

Interestingly, PSI-7977 retained its activity against replicons with resistance mutations to other classes of HCV inhibitors, such as those targeting the NS3 protease (R155K, D168V) and the NS5A protein (Y93H). nih.gov This suggests that PSI-7977 could be effective in combination with other direct-acting antivirals. nih.govmedchemexpress.com

Table 1: In Vitro Antiviral Activity of PSI-7977 Against Various HCV Genotypes

HCV Genotype/Replicon EC50 (μM) EC90 (μM) Fold Change in EC50 (vs. Wild-Type)
GT 1a (H77) 0.016 - 0.048 medchemexpress.com - -
GT 1b (Con1) 0.016 - 0.048 medchemexpress.com - -
GT 1b (Clone A) - 0.42 medchemexpress.com -
GT 1b (S282T Mutant) - 7.8 medchemexpress.com 9.5 nih.gov
GT 2a (JFH-1) 0.016 - 0.048 medchemexpress.com - -
GT 2a (J6, chimeric) 0.0047 medchemexpress.com - -
GT 2b (chimeric) 0.016 - 0.048 medchemexpress.com - -
GT 3a (chimeric) 0.016 - 0.048 medchemexpress.com 0.0785 medchemexpress.com -
GT 4a - - -

Data compiled from multiple in vitro studies. EC50 and EC90 values represent the concentration of the compound required to inhibit 50% and 90% of viral replication, respectively.

Recent research has explored the potential antiviral activity of Sofosbuvir (B1194449) (the parent drug of PSI-7977) against other viruses, including SARS-CoV-2. Studies using human induced pluripotent stem cell (iPSC)-derived brain organoids have shown that SARS-CoV-2 can infect and replicate in neural cells, leading to cell death and a reduction in excitatory synapses. nih.govnews-medical.netnih.gov

In this model, treatment with Sofosbuvir was found to inhibit SARS-CoV-2 replication and rescue the neuronal damage caused by the infection. nih.govnih.govbiorxiv.org These findings suggest a potential role for Sofosbuvir in mitigating the neurological symptoms associated with COVID-19. nih.govbiorxiv.org The use of human brain organoids provides a valuable platform for studying the neurotropic effects of SARS-CoV-2 and for the preclinical evaluation of potential antiviral therapies. nih.govbiorxiv.org

In Vivo Efficacy Studies in Non-Human Models

Due to the narrow host range of HCV, which primarily infects humans and chimpanzees, in vivo studies have historically been challenging. portico.orgfrontiersin.org Chimpanzees (Pan troglodytes) have been the only non-human primate model susceptible to experimental HCV infection and have been instrumental in early antiviral research. frontiersin.orgfrontiersin.org However, ethical and practical considerations have led to the development of alternative small animal models. frontiersin.org

These alternative models include transgenic mice and immunodeficient mice with human liver xenografts (humanized mice). frontiersin.org For instance, the Trimera mouse model involves transplanting HCV-infected human liver fragments into immunodeficient mice, allowing for the study of viral replication and the testing of antiviral compounds. wjgnet.com In such models, HCV viremia can be sustained for a period, enabling the assessment of viral load reduction following treatment. wjgnet.com Another model, the uPA/SCID mouse, involves the transplantation of human hepatocytes and has been used to evaluate the efficacy of direct-acting antivirals, demonstrating rapid declines in viral load after treatment. frontiersin.org Rodents, such as mice and rats, are also frequently used in preclinical studies for initial efficacy screening of antiviral compounds. researchgate.netfigshare.com

The investigation of antiviral efficacy in the hepatic cells of animal models is a critical step in preclinical development. In the uPA/SCID mouse model with a humanized liver, the transplanted human hepatocytes can be infected with HCV. frontiersin.org Studies have shown that treatment with direct-acting antivirals can lead to a significant reduction in viral replication within these cells. frontiersin.org For example, after inoculation with HCV-positive human serum, a significant percentage of the transplanted human hepatocytes in an immunotolerized rat model were shown to be positive for the HCV core protein, providing a system to test antiviral effects directly in the target cells. wjgnet.com These models allow for the direct assessment of a compound's ability to suppress viral activity in a liver environment that mimics human physiology. frontiersin.orgwjgnet.com

Cellular Selectivity and Anti-Proliferative Research

An essential aspect of preclinical evaluation is determining the compound's selectivity for viral targets over host cellular processes. For PSI-7977, cytotoxicity studies were conducted across an expanded panel of cells. The results indicated that both PSI-7977 and its diastereoisomer, PSI-7976, were largely devoid of cytotoxicity at concentrations up to 100 μM. portico.org

Furthermore, mitochondrial toxicity was assessed, as this can be a concern for nucleoside/nucleotide analogs. Neither PSI-7977 nor PSI-7976 demonstrated any measurable mitochondrial toxicity at concentrations up to 100 μM in CEM cells. portico.org This high degree of cellular selectivity is a favorable characteristic, suggesting a wide therapeutic window where the compound is effective against the virus at concentrations that are not harmful to host cells. The lack of anti-proliferative effects at therapeutic concentrations underscores the compound's specificity for the viral RNA polymerase. medchemexpress.com

Evaluation of Compound Impact on Non-Viral Cell Proliferation (e.g., Huh7, HepG2, BxPC3, CEM, Vero cells)

The in vitro cytotoxicity of PSI-7977, the parent compound of PSI-7977-D5, has been evaluated across a panel of human cell lines to assess its impact on non-viral cell proliferation. In an 8-day cytotoxicity assay, PSI-7977 demonstrated a favorable safety profile, showing no significant cytotoxic effects on several human cell lines at concentrations up to 100 μM. selleckchem.com The cell lines tested included human hepatoma (Huh7 and HepG2), human pancreatic (BxPC3), and human T-lymphocyte (CEM) cells. selleckchem.comnih.gov

This lack of significant cytotoxicity at high concentrations indicates a high degree of selectivity for the viral target, the HCV NS5B polymerase, over host cellular processes essential for cell proliferation. The 50% cytotoxic concentration (CC50) for PSI-7977 in these cell lines was consistently reported as greater than 100 μM. selleckchem.comnih.gov However, one study assessing the antiviral activity of sofosbuvir against Zika virus in Huh7 cells reported an IC50 of approximately 4 μM, which in the context of that study's methodology may represent a different endpoint than direct cytotoxicity. nih.gov No specific cytotoxicity data for PSI-7977 in Vero cells was identified in the reviewed literature.

Table 1: In Vitro Cytotoxicity of PSI-7977 in Human Cell Lines

Cell Line Cell Type CC50 (μM) Reference
Huh7 Human Hepatoma >100 selleckchem.com
HepG2 Human Hepatoma >100 selleckchem.com
BxPC3 Human Pancreatic >100 selleckchem.com
CEM Human T-Lymphocyte >100 selleckchem.com

This table is interactive. You can sort and filter the data.

Inhibition of Host Cellular Polymerases (e.g., Mitochondrial and Ribosomal DNA Synthesis)

A critical aspect of the preclinical safety evaluation of nucleotide analogs like PSI-7977 is their potential for off-target inhibition of human host cellular polymerases, which can lead to toxicity. The active triphosphate metabolite of PSI-7977 has been studied for its effects on human DNA and RNA polymerases, including the mitochondrial RNA polymerase (PolRMT).

Research indicates that the active form of sofosbuvir is a poor substrate for PolRMT and does not lead to mitochondrial toxicity in cellular assays. nih.govasm.org This is a significant finding, as inhibition of PolRMT has been associated with the toxicity of other nucleotide inhibitors. nih.govasm.org The active metabolite of sofosbuvir was found to be inefficiently incorporated by host polymerases, including PolRMT. researchgate.net

Further studies have shown that the active triphosphate metabolite of a related guanosine (B1672433) analog, PSI-352666, was a very weak inhibitor of human DNA polymerase α (IC50 of 900 μM) and showed no significant inhibition of DNA polymerases β and γ at concentrations up to 1 mM. nih.govasm.org It also did not significantly inhibit human RNA Polymerase II at concentrations up to 500 μM. nih.govasm.org

While direct mitochondrial toxicity was low, prolonged exposure to PSI-7977 was evaluated for its effect on mitochondrial and ribosomal DNA synthesis. In a 14-day study using HepG2 cells, PSI-7977 showed 90% cytotoxic concentration (CC90) values of 72.1 μM for the inhibition of mitochondrial DNA (mtDNA) and 68.6 μM for the inhibition of ribosomal DNA (rDNA). selleckchem.comportico.orgwisc.edu In CEM cells, no measurable mitochondrial toxicity was observed at concentrations up to 100 μM. portico.orgwisc.edu

Table 2: Inhibition of Host Cellular DNA/RNA Synthesis by PSI-7977

Assay Cell Line Endpoint Value (μM) Reference
Mitochondrial DNA (mtDNA) Synthesis HepG2 CC90 72.1 selleckchem.comportico.orgwisc.edu
Ribosomal DNA (rDNA) Synthesis HepG2 CC90 68.6 selleckchem.comportico.orgwisc.edu
Mitochondrial Toxicity CEM CC90 >100 portico.orgwisc.edu
Human DNA Polymerase α Inhibition* - IC50 900 nih.govasm.org
Human DNA Polymerase β Inhibition* - IC50 >1000 nih.govasm.org
Human DNA Polymerase γ Inhibition* - IC50 >1000 nih.govasm.org

Data for the active triphosphate of a related analog, PSI-352666. This table is interactive. You can sort and filter the data.

Viral Resistance Development and Characterization

Identification of Resistance-Associated Mutations (e.g., S282T in NS5B)

The primary resistance-associated substitution (RAS) identified for PSI-7977 is the S282T mutation in the NS5B RNA-dependent RNA polymerase. selleckchem.comtargetmol.comloinc.org This mutation involves a change from serine to threonine at position 282 of the NS5B protein. In vitro studies have consistently shown that the S282T substitution is the main mutation selected by sofosbuvir (B1194449). europeanreview.org

The emergence of the S282T mutation has been observed across multiple HCV genotypes during in vitro resistance selection studies, including genotypes 1a, 1b, and 2a. nih.govmjima.org In genotype 1b replicons, the S282T change alone was sufficient to be selected and confer resistance to PSI-7977. nih.gov This mutation leads to a notable increase in the 50% effective concentration (EC50) and 90% effective concentration (EC90) values of the compound. For instance, the S282T mutation can increase the EC90 value from 0.42 μM to 7.8 μM. selleckchem.comtargetmol.com

While S282T is the common mutation selected across genotypes, its impact can vary. In genotype 1a and 1b replicons, S282T confers clear resistance, with EC50 increases of 13-fold and 7.8-fold, respectively. nih.gov Interestingly, in the context of the JFH-1 genotype 2a replicon, the S282T mutation by itself results in only a modest shift in the EC50 for PSI-7977, suggesting that additional mutations are necessary to confer significant resistance in this genotype. nih.gov Despite being the signature resistance mutation, S282T is rarely detected in patients who have failed a sofosbuvir-containing regimen, which is attributed to its low viral fitness. hcvguidelines.org

HCV GenotypeKey Resistance MutationFold Change in EC50Reference
Genotype 1a S282T13-fold nih.gov
Genotype 1b S282T7.8-fold nih.gov
Genotype 2a (JFH-1) S282T~2-fold nih.gov

Genetic Analysis of Emergent Resistance Pathways

The genetic pathways to resistance against PSI-7977 can be more complex than the emergence of a single mutation, particularly in certain viral backgrounds like HCV genotype 2a. This often involves the selection of compensatory mutations that modulate the resistance phenotype and viral replication.

In studies with JFH-1 genotype 2a replicons, the selection of resistance to PSI-7977 involved a more complex pattern of mutations appearing both before and after the emergence of S282T. nih.gov These additional amino acid changes include T179A, M289L, I293L, M434T, and H479P. selleckchem.comnih.govselleckchem.comdokumen.pub

These mutations are located in different domains of the NS5B polymerase. nih.govdokumen.pub

Finger and Palm Domains: Residues T179A, M289L, and I293L are located within these domains. nih.govresearchgate.netresearchgate.net Research indicates that these amino acid changes, in conjunction with the S282T mutation, are required to confer a higher level of resistance to PSI-7977 in genotype 2a. nih.govresearchgate.netresearchgate.net

Thumb Domain: Residues M434T and H479P are located on the surface of the thumb domain. nih.govresearchgate.netresearchgate.net These mutations appear to function as compensatory changes that enhance the replication capacity of viruses carrying the S282T mutation. nih.govdokumen.pubresearchgate.netresearchgate.net

In genotype 1a replicons, an additional mutation, I434M, was selected alongside S282T, although it did not further increase the resistance level beyond that conferred by S282T alone. nih.gov

The development of drug resistance often comes at a cost to the virus in terms of its replication capacity, or "fitness." The primary S282T resistance mutation is known to be unfit, which impairs viral replication. hcvguidelines.orgasm.org This low fitness level is a key reason why it is rarely observed in clinical settings post-treatment failure. hcvguidelines.org

Compensatory mutations play a crucial role in restoring this lost fitness. Studies have demonstrated that mutations in the thumb domain (M434T and H479P) significantly enhance the replication capacity of replicons that contain the S282T mutation. nih.gov For example, adding the H479P mutation to a replicon with S282T and M289L mutations improved its replication capacity from 32% to 73% of the wild-type level. nih.gov Similarly, adding either M434T or H479P to a replicon with S282T, M289L, and I293L mutations improved replication from 45% to 83% and 126%, respectively. nih.gov

Some research also suggests that high viral fitness itself can contribute to a decreased sensitivity to sofosbuvir, even in the absence of specific resistance mutations like S282T. csic.esnih.govasm.org In these studies, HCV populations with higher fitness showed reduced susceptibility to the drug. csic.esnih.gov In some high-fitness HCV populations passaged with sofosbuvir, the M289L substitution was selected instead of S282T. csic.esnih.gov

NS5B MutationsReplication Capacity (% of Wild-Type)Role of Thumb Domain MutationsReference
S282T/M289L 32%- nih.gov
S282T/M289L + H479P 73%Compensatory (improves fitness) nih.gov
S282T/M289L/I293L 45%- nih.gov
S282T/M289L/I293L + M434T 83%Compensatory (improves fitness) nih.gov
S282T/M289L/I293L + H479P 126%Compensatory (improves fitness) nih.gov
T179A/S282T/I293L 1.8%- nih.gov
T179A/S282T/I293L + H479P 86%Compensatory (improves fitness) nih.gov

Cross-Resistance Spectrum with Other Direct-Acting Antivirals

An important characteristic of an antiviral drug is its cross-resistance profile, which determines its effectiveness against viral strains that are resistant to other classes of drugs.

PSI-7977 generally does not exhibit cross-resistance with NS3/4A protease inhibitors. mjima.orgasm.org In vitro studies have shown that PSI-7977 remains fully active against replicons carrying mutations that confer resistance to this class of inhibitors. nih.gov For example, PSI-7977 retained its activity against replicons with the NS3 R155K or D168V alterations, which are known to cause resistance to protease inhibitors like telaprevir (B1684684) and RG7227. nih.gov

Similarly, PSI-7977 demonstrates a lack of cross-resistance with NS5A replication complex inhibitors. mjima.orgasm.org It maintains its antiviral activity against replicons that have developed resistance to NS5A inhibitors. nih.gov Specifically, PSI-7977 was fully active against a replicon containing the NS5A Y93H mutation, a substitution that confers resistance to the NS5A inhibitor BMS-790052. nih.gov This favorable cross-resistance profile supports the use of PSI-7977 in combination therapies with other direct-acting antivirals targeting different viral proteins. vhc-henrimondor.com

Analytical and Bioanalytical Methodologies in Research

Quantitative Assays for Antiviral Potency (e.g., EC50, EC90)

The antiviral potency of PSI-7977 is primarily assessed using cell-based replicon assays. These assays utilize human hepatoma cell lines (such as Huh-7) that contain self-replicating subgenomic or full-length hepatitis C virus (HCV) RNA, often engineered to express a reporter gene like luciferase. The potency is typically expressed as the 50% effective concentration (EC50) and 90% effective concentration (EC90), which represent the concentrations of the compound required to inhibit 50% and 90% of viral replication, respectively.

In a clone A (genotype 1b) replicon assay, PSI-7977 demonstrated an EC50 of 92 nM and an EC90 of 0.42 µM (or 290 nM). selleckchem.commedchemexpress.comselleckchem.com The compound has shown broad activity against various HCV genotypes. For instance, it effectively inhibits replicons from genotypes 1a, 1b, and 2a (JFH-1 strain), as well as chimeric replicons containing the NS5B polymerase from genotypes 2a (J6 strain), 2b, and 3a, with EC50 values in the nanomolar range. selleckchem.comnih.govasm.org Specifically, EC50 values between 16 and 48 nM have been reported across these genotypes. medchemexpress.com

To determine these values, replicon cells are cultured in the presence of serial dilutions of PSI-7977 for a set period, typically 4 days. nih.gov The level of HCV replication is then quantified by measuring the reporter gene activity (e.g., luminescence) or by quantifying HCV RNA levels using reverse transcription-polymerase chain reaction (RT-PCR). nih.gov The results are compared to untreated control cells to calculate the percentage of inhibition and subsequently the EC50 and EC90 values. selleckchem.comselleckchem.com The presence of 40% human serum has been shown to have no effect on the anti-HCV activity of sofosbuvir (B1194449). europa.eu

Table 1: Antiviral Activity of PSI-7977 in HCV Replicon Assays

HCV Genotype/Replicon Assay Endpoint Value (µM) Citation
Genotype 1b (Clone A) EC50 0.092 selleckchem.comselleckchem.com
Genotype 1b (Clone A) EC90 0.42 selleckchem.commedchemexpress.comselleckchem.comportico.org
Genotype 1a EC50 ~0.016 - 0.048 medchemexpress.com
Genotype 2a (JFH-1) EC50 ~0.016 - 0.048 medchemexpress.com
Chimeric GT 2a (J6) NS5B EC50 0.0047 medchemexpress.com
Chimeric GT 2b NS5B EC50 ~0.016 - 0.048 medchemexpress.com
Chimeric GT 3a NS5B EC50 ~0.016 - 0.048 medchemexpress.com

Genotypic and Phenotypic Resistance Assays (e.g., NS5B Sequencing, Site-Directed Mutagenesis)

Understanding the potential for viral resistance is critical. Genotypic and phenotypic assays are employed to identify mutations in the HCV NS5B polymerase that confer resistance to PSI-7977 and to characterize the extent of this resistance.

Genotypic assays involve sequencing the NS5B region of the HCV genome from viruses that have been cultured in the presence of the drug or from patients who have failed therapy. nih.govasm.orgcrie.ru This allows for the identification of specific amino acid substitutions that may be associated with resistance. The most well-characterized resistance mutation for PSI-7977 is the S282T substitution in the NS5B polymerase. selleckchem.comselleckchem.comnih.govasm.org This mutation has been selected in vitro in replicons of genotypes 1 to 6. asm.org Other mutations, such as L159F and V321A, have also been identified as treatment-emergent variants. nih.gov In genotype 2a (JFH-1) replicons, a more complex pattern of mutations, including T179A, M289L, I293L, M434T, and H479P, has been observed to emerge alongside S282T. selleckchem.comnih.gov

Phenotypic assays are then used to confirm that the identified mutations cause a reduction in susceptibility to the drug. This is typically done by introducing the specific mutation(s) into a wild-type HCV replicon using site-directed mutagenesis. nih.gov The antiviral activity of PSI-7977 is then tested against these mutant replicons, and the EC50 or EC90 values are compared to those obtained with the wild-type replicon. vhc-henrimondor.com For example, the S282T mutation in a genotype 1b replicon confers a significant increase in the EC90 value for PSI-7977, from 0.42 µM to 7.8 µM. selleckchem.comselleckchem.com However, the impact of S282T can vary by genotype; in a JFH-1 genotype 2a background, S282T alone results in only a modest shift in the EC50. nih.gov

Table 2: Key Resistance-Associated Substitutions for PSI-7977

Substitution HCV Genotype Method of Identification Phenotypic Effect Citation
S282T 1b, 2a, others In vitro selection, Sequencing Reduced susceptibility (increased EC50/EC90) selleckchem.comselleckchem.comnih.gov
L159F Treatment-emergent Sequencing Does not confer resistance in replicon system crie.runih.gov
V321A Treatment-emergent Sequencing Does not confer resistance in replicon system nih.gov
T179A, M289L, I293L 2a (JFH-1) In vitro selection, Sequencing Required with S282T to confer resistance selleckchem.comnih.gov

Metabolite Quantification and Identification Techniques (e.g., using PSI-7977-D5)

After administration, the prodrug PSI-7977 is metabolized to its active triphosphate form, GS-461203, and several intermediate and inactive metabolites. wikipedia.orgdrugbank.com The quantification and identification of these metabolites in biological matrices like plasma and liver tissue are essential for understanding the drug's pharmacokinetics. This compound, a stable isotope-labeled version of PSI-7977, is a critical tool in these analyses, serving as an internal standard to ensure accuracy and precision.

Mass Spectrometry-Based Methods for Labeled Analogs

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is the primary technique for the quantification of PSI-7977 and its metabolites. medcraveonline.comfortunejournals.commdpi.comnih.govnih.goveurekaselect.com In these methods, a stable isotope-labeled internal standard, such as this compound or other labeled compounds, is added to the biological sample at a known concentration before sample preparation. mdpi.comnih.gov

The use of an internal standard corrects for variations in sample extraction, processing, and instrument response. nih.gov The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. medcraveonline.commdpi.comeurekaselect.com In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example, in positive electrospray ionization mode, the protonated precursor ion [M+H]+ for sofosbuvir is observed at m/z 530.3, which is then fragmented to produce a specific product ion (e.g., m/z 243.10) for quantification. mdpi.comeurekaselect.com Similar specific transitions are monitored for the metabolites and the deuterated internal standard. nih.gov

These UPLC-MS/MS methods have been developed and validated according to regulatory guidelines for linearity, accuracy, and precision, with linear ranges established for both sofosbuvir and its main inactive metabolite, GS-331007. mdpi.comnih.goveurekaselect.com

Chromatographic Separation Techniques

Prior to mass spectrometric detection, the various metabolites of PSI-7977 must be separated from each other and from other components in the biological matrix. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the standard separation techniques used. medcraveonline.comfortunejournals.comsmolecule.com

Reversed-phase chromatography is commonly employed, using columns such as C18. medcraveonline.commdpi.comnih.gov The separation is achieved by using a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile. medcraveonline.commdpi.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with different polarities within a reasonable run time. medcraveonline.comnih.gov For the separation of the highly polar phosphorylated metabolites, ion-pairing chromatography with agents like N,N-dimethylhexylamine (DMHA) may be used. nih.gov

Table 3: LC-MS/MS Parameters for Sofosbuvir and Metabolite Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Citation
Sofosbuvir (PSI-7977) 530.098 243.02 ESI+ nih.gov
GS-331007 260.93 112.94 ESI+ nih.gov
GS-331007 261.26 - ESI+ mdpi.com
Daclatasvir (co-analyte) 739.4 339.27 ESI+ nih.gov

Enzyme Activity and Kinase Assays for Metabolic Characterization

The conversion of the prodrug PSI-7977 into its active triphosphate form involves several enzymatic steps. Enzyme activity and kinase assays are used to identify the specific enzymes responsible and to characterize the kinetics of these reactions.

The initial step in the activation pathway is the hydrolysis of the carboxyl ester of the phosphoramidate (B1195095) moiety. In vitro assays using various human proteases, carboxylesterases, and lipases have identified cathepsin A (CatA) and carboxylesterase 1 (CES1) as the key enzymes responsible for this hydrolysis. wisc.edu The activity of these enzymes can be measured by incubating them with PSI-7977 and quantifying the formation of the subsequent metabolite. medchemexpress.com

Following ester hydrolysis, the phosphoramidate is cleaved by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate metabolite (PSI-7411). wisc.edu The role of HINT1 has been confirmed through siRNA-mediated knockdown studies, which showed a reduction in the conversion of the intermediate metabolite to the monophosphate form. wisc.edu

Finally, the monophosphate is sequentially phosphorylated to the diphosphate (B83284) (PSI-7410) and then to the active triphosphate (PSI-7409) by cellular kinases. Kinase assays have identified UMP-CMP kinase (CMPK) and nucleoside diphosphate kinase (NDPK) as the enzymes responsible for these final two phosphorylation steps, respectively. wisc.edunih.gov

Cell-Based Assays for Prodrug Activation and Cellular Uptake

To understand how PSI-7977 enters target cells and is subsequently activated, various cell-based assays are utilized. These assays are crucial because the efficiency of cellular uptake and metabolic activation directly impacts the intracellular concentration of the active triphosphate metabolite and, consequently, the antiviral efficacy.

Cellular uptake studies are often performed using radiolabeled compounds, such as [3H]-labeled PSI-7851 (the diastereomeric mixture containing PSI-7977). wisc.edu Cells, typically primary human hepatocytes or hepatoma cell lines like Huh-7, are incubated with the labeled compound for various times. wisc.eduarxiv.org After incubation, the cells are washed to remove any compound that has not been taken up, and the amount of radioactivity inside the cells is measured by scintillation counting to quantify uptake. asm.org

To study the activation of the prodrug, cells are incubated with PSI-7977, and then the intracellular metabolites are extracted and quantified using LC-MS/MS, as described in section 7.3. asm.org These studies have shown that after entering hepatocytes, PSI-7977 is efficiently metabolized to the active triphosphate form, which then persists in the cell with a half-life of over 24 hours. asm.org Functional assays have demonstrated that while hepatic cells are the most efficient at activating sofosbuvir, other cell types, such as epithelial cells, are also capable of this metabolic process. nih.gov These cell-based systems are essential for evaluating how factors like liver disease (e.g., steatosis) might impair the metabolic activation of the drug. nih.gov

Future Research Directions and Translational Insights from Preclinical Studies

Rational Design of Next-Generation Nucleotide Analogs with Enhanced Barriers to Resistance

The success of PSI-7977 provides a blueprint for designing next-generation nucleotide analogs. A key innovation in its design was the use of a phosphoramidate (B1195095) prodrug approach, which efficiently delivers the monophosphate form of the nucleoside into hepatocytes, bypassing the often-inefficient initial phosphorylation step that limited earlier candidates. ekb.eg

Future rational drug design efforts are guided by several principles gleaned from PSI-7977 preclinical studies:

Targeting Conserved Sites: PSI-7977 targets the highly conserved catalytic site of the NS5B polymerase, which is why it has pan-genotypic activity. nih.gov New analogs must continue to target such essential and conserved regions to ensure broad activity and a high barrier to resistance.

Overcoming Resistance Mechanisms: Structural analysis of the NS5B polymerase with the S282T mutation can inform the design of new analogs that can circumvent this resistance mechanism. This might involve modifications to the nucleoside's sugar or base to create different interactions within the active site.

Combination Therapy: Preclinical data strongly supports the use of PSI-7977 in combination with other direct-acting antivirals (DAAs) that have different mechanisms of action, such as NS5A inhibitors (e.g., Ledipasvir, Velpatasvir) or protease inhibitors. nih.govnatap.org This approach is now the standard of care and a guiding principle for future development, as it is highly effective at preventing the emergence of resistance.

The development of new nucleotide analogs, such as AL-335, reflects this ongoing effort to build upon the foundation of PSI-7977 by creating potent, pan-genotypic molecules suitable for combination therapies. hepctip.ca

Exploration of Pan-Antiviral Applications Beyond Primary Target Viruses

The mechanism of PSI-7977—targeting a viral RNA-dependent RNA polymerase—is not unique to HCV. Many other RNA viruses rely on a similar enzyme for replication, opening the door for pan-antiviral applications. The RdRp is the most conserved protein among members of the Flaviviridae family, which includes HCV as well as Zika virus (ZIKV), dengue virus (DENV), and Yellow Fever virus (YFV). nih.gov

Preclinical studies have demonstrated that the active metabolite of PSI-7977 can inhibit the replication of several of these viruses in vitro:

Zika Virus (ZIKV): Sofosbuvir (B1194449) has been shown to inhibit ZIKV RNA polymerase and suppress viral replication in various cell lines, including human neuroblastoma and hepatoma cells. nih.gov

Dengue Virus (DENV) and Yellow Fever Virus (YFV): Antiviral activity has also been demonstrated against other flaviviruses like DENV and YFV. nih.gov

Hepatitis E Virus (HEV): Sofosbuvir has shown activity against HEV, another RNA virus. However, studies in chronically infected patients revealed the emergence of resistance-associated substitutions (e.g., A1343V in the HEV RdRp), suggesting that while the compound is active, viral population dynamics can lead to reduced sensitivity. nih.gov

Future research should focus on systematically screening PSI-7977 and its derivatives against a broader range of RNA viruses, particularly those of pandemic potential. Understanding the structural differences between the RdRp enzymes of various viruses will be critical to rationally modify the compound to enhance its potency and broaden its spectrum of activity.

Integration of Omics Technologies for Comprehensive Cellular Response Analysis to Compound Exposure

Understanding the full impact of an antiviral compound requires looking beyond viral replication to its effects on the host cell. Systems biology approaches, integrating various "omics" technologies, provide a holistic view of the cellular response to drug exposure. frontiersin.org

Proteomics and Metabolomics: These technologies analyze the complete set of proteins and metabolites in a cell, respectively. geneviatechnologies.com They can reveal how a compound alters cellular pathways, energy production, and signaling. An integrated analysis of HCV-infected cells has shown, for example, that the virus significantly impairs peroxisome function and alters glucose metabolism. nih.gov

Transcriptomics: Analyzing the full set of RNA transcripts reveals how a drug affects gene expression in both the virus and the host cell.

A specific study on sofosbuvir's impact on human hepatoma cells revealed that the drug alters cell cycle distribution and proliferation. researchgate.net Further investigation using proteomics identified that these changes were driven by the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, an off-target effect unrelated to its antiviral action. researchgate.net

Future research should routinely apply multi-omics analyses to:

Identify novel biomarkers for treatment response.

Uncover potential off-target effects early in development.

Gain deeper insights into the complex interplay between the virus, the host cell, and the antiviral drug. researchgate.net

This comprehensive approach will be essential for developing safer and more effective antiviral therapies.

Q & A

Q. What is the metabolic activation pathway of PSI-7977-D5, and how does its stereochemistry influence its antiviral activity?

this compound, a diastereoisomer of PSI-7851, requires sequential enzymatic activation to its triphosphate form (PSI-7409) to inhibit HCV NS5B polymerase. The first step involves hydrolysis of the carboxyl ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1), which is stereospecific. In primary hepatocytes, both enzymes contribute, while in replicon cells (lacking CES1), CatA predominates . The Sp-configuration of the phosphoramidate moiety in this compound, confirmed via X-ray crystallography, correlates with enhanced biological activity and efficient intracellular conversion to the active triphosphate .

Methodological Insight : Use siRNA knockdown (e.g., Hint1) and enzyme-specific inhibitors in in vitro models (e.g., replicon cells vs. primary hepatocytes) to dissect metabolic contributions .

Q. How do in vitro replicon assays validate this compound’s potency across HCV genotypes?

this compound demonstrates pan-genotypic activity, with EC₅₀ values <1 μM against genotypes 1a, 1b, 2a (JFH-1), 2b, and 3a NS5B chimeric replicons. Cross-resistance studies in GT1b replicons confirm the S282T mutation reduces susceptibility, though GT2a (JFH-1) S282T variants show minimal EC₅₀ shifts (~2-fold), suggesting genotype-specific resistance profiles .

Methodological Insight : Employ chimeric replicon systems with NS5B substitutions (e.g., S282T) and measure EC₅₀ shifts using quantitative RT-PCR for viral RNA quantification .

Q. What experimental models are critical for evaluating this compound’s pharmacokinetics and liver-targeted delivery?

Primary hepatocytes and animal models (rats, dogs, monkeys) are pivotal for assessing prodrug conversion and liver triphosphate accumulation. This compound achieves high hepatic triphosphate levels in vivo, critical for sustained antiviral efficacy. Replicon cells lacking CES1 help isolate CatA-specific metabolic pathways .

Methodological Insight : Use LC-MS/MS to quantify triphosphate metabolites in liver biopsies and correlate with plasma pharmacokinetics .

Advanced Research Questions

Q. How do resistance mutations (e.g., S282T) and compensatory NS5B changes influence this compound’s efficacy in different genotypes?

In GT1a/1b, S282T confers ~10-fold resistance to this compound. However, in GT2a (JFH-1), S282T alone causes minimal resistance; additional mutations (T179A, M289L, I293L) in the polymerase finger/palm domains are required to reduce susceptibility. Thumb domain mutations (M434T, H479P) enhance replicon fitness without directly affecting drug binding .

Methodological Insight : Perform long-term in vitro selection pressure experiments with escalating this compound concentrations, followed by NS5B sequencing and reverse genetics to validate mutation impacts .

Q. What role do histidine triad nucleotide-binding proteins (Hint1) play in this compound’s activation, and how can this pathway be modulated?

Hint1 catalyzes the cleavage of the alaninyl phosphate metabolite (PSI-352707) to the monophosphate (PSI-7411), a rate-limiting step in triphosphate formation. siRNA-mediated Hint1 knockdown reduces monophosphate conversion by >50%, highlighting its critical role .

Methodological Insight : Use CRISPR/Cas9 knockout models or pharmacological Hint1 inhibitors to probe activation bottlenecks in hepatocyte-derived cell lines .

Q. How do structural variations in NS5B polymerase domains affect this compound binding and resistance evolution?

The GT2a JFH-1 NS5B structure reveals that S282T localizes near the active site, but compensatory mutations (e.g., T179A) alter polymerase conformation, reducing drug access. Molecular dynamics simulations show that palm domain mutations increase rigidity, impairing triphosphate incorporation .

Methodological Insight : Combine cryo-EM or X-ray crystallography of NS5B-drug complexes with free-energy perturbation calculations to map resistance mechanisms .

Data Contradiction Analysis

Q. Why do in vitro resistance profiles of this compound differ between genotypes, and how can this inform clinical trial design?

GT1 variants develop S282T as the dominant resistance pathway, whereas GT2a requires multiple mutations for reduced susceptibility. This suggests a higher genetic barrier to resistance in GT2a, aligning with clinical trial data showing sustained virologic response (SVR) rates >90% in GT2/3 patients. However, in vitro models may underestimate compensatory mutation rates observed in vivo .

Methodological Insight : Cross-reference in vitro resistance data with deep sequencing of clinical trial samples to identify low-frequency variants and validate predictive models .

Methodological Best Practices

  • Enzyme Activity Profiling : Compare CatA/CES1 expression (via Western blot) and activity (via fluorogenic substrates) across cell models to contextualize metabolic activation .
  • Resistance Studies : Use GT-specific replicons and combinatorial mutation analysis to avoid overgeneralizing resistance mechanisms .
  • Structural Validation : Pair crystallography with functional assays (e.g., polymerase inhibition) to confirm stereochemical impacts on prodrug activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.